Cas no 2229657-47-8 (5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine)

5-(4-Fluorophenyl)-3-methylidenepent-4-en-1-amine is a fluorinated organic compound featuring a phenyl group substituted with a fluorine atom at the para position, along with a methylidene group and an amine functionality. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where fluorinated intermediates are valued for their enhanced stability and bioactivity. The conjugated double bond system and reactive amine group provide opportunities for further functionalization, making it a useful building block in heterocyclic and medicinal chemistry. Its well-defined molecular framework ensures consistent reactivity, facilitating precise modifications in target-oriented synthesis.
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine structure
2229657-47-8 structure
商品名:5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
CAS番号:2229657-47-8
MF:C12H14FN
メガワット:191.244666576385
CID:6010699
PubChem ID:165783494

5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine 化学的及び物理的性質

名前と識別子

    • 5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
    • EN300-1811195
    • 2229657-47-8
    • インチ: 1S/C12H14FN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h2-7H,1,8-9,14H2/b3-2+
    • InChIKey: HKBHPBWUZPIUMT-NSCUHMNNSA-N
    • ほほえんだ: FC1C=CC(=CC=1)/C=C/C(=C)CCN

計算された属性

  • せいみつぶんしりょう: 191.111027613g/mol
  • どういたいしつりょう: 191.111027613g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811195-0.5g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
0.5g
$1221.0 2023-09-19
Enamine
EN300-1811195-10.0g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
10g
$5467.0 2023-06-01
Enamine
EN300-1811195-2.5g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
2.5g
$2492.0 2023-09-19
Enamine
EN300-1811195-1g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
1g
$1272.0 2023-09-19
Enamine
EN300-1811195-5.0g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
5g
$3687.0 2023-06-01
Enamine
EN300-1811195-0.1g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
0.1g
$1119.0 2023-09-19
Enamine
EN300-1811195-10g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
10g
$5467.0 2023-09-19
Enamine
EN300-1811195-0.05g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
0.05g
$1068.0 2023-09-19
Enamine
EN300-1811195-1.0g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
1g
$1272.0 2023-06-01
Enamine
EN300-1811195-0.25g
5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine
2229657-47-8
0.25g
$1170.0 2023-09-19

5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine 関連文献

Related Articles

5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amineに関する追加情報

Introduction to 5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine (CAS No: 2229657-47-8)

5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine, identified by the chemical identifier CAS No: 2229657-47-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of a 4-fluorophenyl substituent and a methylidene group at the 3-position of the pent-4-en-1-amine backbone imparts distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

The structural motif of 5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine incorporates elements that are frequently explored in medicinal chemistry for their ability to modulate biological targets. The fluorine atom in the phenyl ring is a well-documented pharmacophore that can influence metabolic stability, binding affinity, and overall pharmacological activity. In contrast, the methylidene group introduces a region of high reactivity and potential for further functionalization, which could be exploited in the design of more complex derivatives.

In recent years, there has been growing interest in the development of small molecules that can interact with biological pathways involved in inflammation, cancer, and neurodegenerative diseases. The compound 5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine (CAS No: 2229657-47-8) has been studied for its potential to interact with enzymes and receptors implicated in these conditions. Preliminary computational studies suggest that the molecule may exhibit binding interactions with proteins such as kinases and transcription factors, which are key targets in modern drug design.

One of the most compelling aspects of this compound is its structural diversity, which allows for the exploration of multiple pharmacological pathways. The 4-fluorophenyl moiety can engage in hydrophobic interactions and π-stacking with biological targets, while the methylidene group provides a site for covalent bonding or further derivatization. This dual functionality makes it an attractive scaffold for designing molecules with enhanced selectivity and potency.

Recent advancements in synthetic chemistry have enabled more efficient methodologies for constructing complex heterocyclic systems like 5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine. Techniques such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis have been employed to streamline the synthesis of this compound and its derivatives. These improvements not only reduce production costs but also allow for rapid screening of analogues with tailored properties.

The biological evaluation of 5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine has revealed promising activities in preclinical models. Studies indicate that this compound may possess anti-inflammatory properties by modulating cytokine production pathways. Additionally, its interaction with specific enzymes has been associated with reduced proliferation rates in certain cancer cell lines, suggesting potential applications in oncology research.

In conclusion, 5-(4-fluorophenyl)-3-methylidenepent-4-en-1-amine (CAS No: 2229657-47-8) represents a valuable scaffold for medicinal chemistry innovation. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this one will play an increasingly important role in the development of next-generation pharmaceuticals.

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